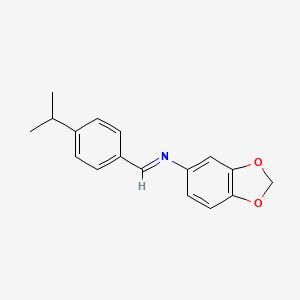![molecular formula C12H13NOS B2389552 [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol CAS No. 1488795-66-9](/img/structure/B2389552.png)
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol” is a compound with the CAS Number: 1477825-85-6 . It has a molecular weight of 219.31 . It appears in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 219.31 .科学研究应用
PETM has been extensively studied for its potential applications in various fields. One of the significant applications of PETM is in the field of medicine. PETM has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. PETM has also been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer agent.
作用机制
Target of Action
It’s worth noting that thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties .
Mode of Action
A related compound, 2-phenylethanol, has been shown to exhibit antimicrobial activity against selected phytopathogenic fungi . It was found to inhibit the mitochondria and the nucleus of P. italicum cells .
Biochemical Pathways
It up-regulates genes involved with the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism .
Pharmacokinetics
Phenylethyl alcohol, a related compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
实验室实验的优点和局限性
PETM has several advantages for lab experiments. PETM is readily available and can be synthesized easily. PETM is also stable and can be stored for an extended period. However, PETM has some limitations for lab experiments. PETM is not water-soluble and requires organic solvents for dissolution. PETM also has a low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for PETM research. One of the significant future directions is to explore the potential of PETM as an anti-inflammatory and anti-cancer agent in human clinical trials. Another future direction is to investigate the mechanism of action of PETM and identify its molecular targets. PETM can also be modified to improve its bioavailability and pharmacological properties. Finally, PETM can be used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PETM has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. PETM has also been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer agent. PETM has several advantages for lab experiments, but also has some limitations. There are several future directions for PETM research, including exploring its potential as an anti-inflammatory and anti-cancer agent in human clinical trials and investigating its mechanism of action.
合成方法
The synthesis of PETM involves the reaction of 2-phenylethylamine with 2-bromoacetic acid to form 2-(2-phenylethyl)glycine, which is then treated with thionyl chloride to form 2-(2-phenylethyl)thiazole-4-carboxylic acid. This acid is then reduced with sodium borohydride to produce PETM.
属性
IUPAC Name |
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBPPNTXZHULHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

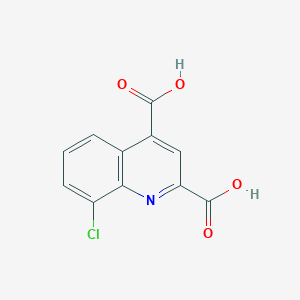
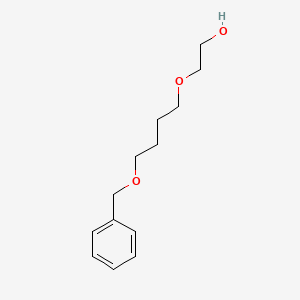
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
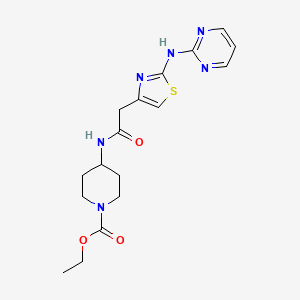
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)
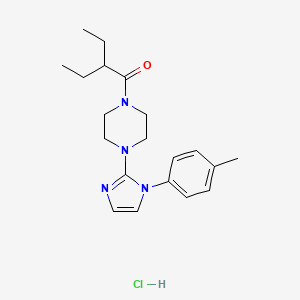
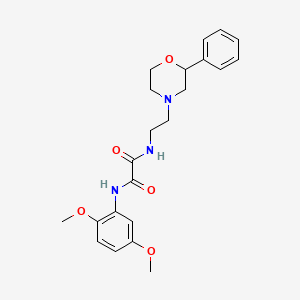
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2389484.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)

![3-(3,3-diphenylpropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2389488.png)
